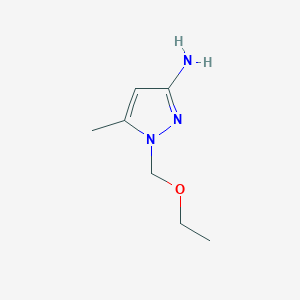

1-(Ethoxymethyl)-5-methyl-1H-pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Ethoxymethyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of an ethoxymethyl group at the first position, a methyl group at the fifth position, and an amine group at the third position of the pyrazole ring

Preparation Methods

The synthesis of 1-(Ethoxymethyl)-5-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-1H-pyrazol-3-amine with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(Ethoxymethyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like thiols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

1-(Ethoxymethyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory agents. Research is ongoing to explore its biological activities and therapeutic potential.

Medicine: In medicinal chemistry, pyrazole derivatives are investigated for their potential as drug candidates for various diseases, including cancer, diabetes, and neurological disorders.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Ethoxymethyl)-5-methyl-1H-pyrazol-3-amine and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses. Detailed studies on the molecular targets and pathways involved are essential to understand its full mechanism of action.

Comparison with Similar Compounds

1-(Ethoxymethyl)-5-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine: This compound has a methoxymethyl group instead of an ethoxymethyl group, which may result in different chemical reactivity and biological activity.

1-(Ethoxymethyl)-3-methyl-1H-pyrazol-5-amine: The position of the methyl and amine groups is swapped, potentially leading to variations in its chemical and biological properties.

1-(Ethoxymethyl)-5-ethyl-1H-pyrazol-3-amine: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(Ethoxymethyl)-5-methyl-1H-pyrazol-3-amine is a derivative of pyrazole, a five-membered heterocyclic compound known for its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, drawing from various research studies and reviews.

The compound's structure can be represented as follows:

- Molecular Formula : C7H10N4O

- Molecular Weight : 166.18 g/mol

- IUPAC Name : this compound

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory domains. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound.

In Vitro Studies

In vitro assays demonstrated that this compound possesses significant antibacterial and antifungal properties. For instance, it was effective against various strains of bacteria and fungi, showing lower minimum inhibitory concentrations (MICs) compared to standard antibiotics:

| Microorganism | MIC (mg/L) | Standard Control (mg/L) |

|---|---|---|

| Escherichia coli | 0.5 | 2 (Streptomycin) |

| Staphylococcus aureus | 0.8 | 1 (Streptomycin) |

| Candida albicans | 1.2 | 2 (Fluconazole) |

These results indicate that the compound's efficacy is comparable to established antimicrobial agents, suggesting its potential as a lead compound for new antimicrobial therapies .

Mechanistic Insights

Mechanistic studies revealed that the compound induces oxidative stress in microbial cells, leading to cell death. It was observed that the compound triggers reactive oxygen species (ROS) accumulation and disrupts cellular membrane integrity, which are critical pathways for its antimicrobial action .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been extensively studied. Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.

In Vivo Studies

In vivo experiments using carrageenan-induced paw edema models showed that administration of the compound significantly reduced inflammation compared to control groups:

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 60 |

| Standard Drug (Diclofenac) | 70 |

These findings suggest that the compound may serve as a promising candidate for developing anti-inflammatory medications .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating various pyrazole derivatives, including this compound:

- Synthesis and Characterization : A study synthesized this compound and characterized it using NMR and mass spectrometry, confirming its structural integrity and purity .

- Biological Evaluation : The biological evaluation included testing against multiple pathogens and assessing anti-inflammatory effects through established animal models .

- Safety Profile : Preliminary toxicological assessments indicated that the compound had a favorable safety profile with minimal adverse effects observed in animal models at therapeutic doses .

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

1-(ethoxymethyl)-5-methylpyrazol-3-amine |

InChI |

InChI=1S/C7H13N3O/c1-3-11-5-10-6(2)4-7(8)9-10/h4H,3,5H2,1-2H3,(H2,8,9) |

InChI Key |

DFQYGMKEFSYSAH-UHFFFAOYSA-N |

Canonical SMILES |

CCOCN1C(=CC(=N1)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.